molecular formula C15H13N3O4S B5688955 N-(4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

N-(4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Cat. No. B5688955
M. Wt: 331.3 g/mol
InChI Key: DWFFPCHKPFOYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as quinoxaline sulfonamide and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of quinoxaline sulfonamide is complex and involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of protein kinase CK2, which plays a key role in cell growth and proliferation. It has also been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. The exact mechanism of action of quinoxaline sulfonamide is still being studied, and further research is needed to fully understand its effects on the body.
Biochemical and Physiological Effects:
Quinoxaline sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the growth and proliferation of various types of cancer cells. It has also been shown to have anti-inflammatory properties and to modulate the immune system. Further research is needed to fully understand the biochemical and physiological effects of quinoxaline sulfonamide.

Advantages and Limitations for Lab Experiments

Quinoxaline sulfonamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to its use in lab experiments. It can be toxic at high concentrations, and its effects on the body are not fully understood. Further research is needed to fully understand the advantages and limitations of quinoxaline sulfonamide for use in lab experiments.

Future Directions

There are several future directions for research on quinoxaline sulfonamide. One area of research is focused on its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand its effects on the body and to develop new treatments based on its properties. Another area of research is focused on its use as a fluorescent probe for the detection of DNA damage. Further research is needed to develop new methods for detecting DNA damage and to understand the mechanisms underlying its effects. Finally, there is a need for further research to fully understand the biochemical and physiological effects of quinoxaline sulfonamide and to develop new applications for its use in scientific research.

Synthesis Methods

Quinoxaline sulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of sulfuric acid and sodium nitrite. The resulting compound is then treated with sodium hydroxide and chlorosulfonic acid to form the final product. The synthesis of quinoxaline sulfonamide is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

Quinoxaline sulfonamide has been studied extensively for its potential use in scientific research. It has been found to have a wide range of applications, including as a fluorescent probe for the detection of DNA damage, as an inhibitor of protein kinase CK2, and as a potential therapeutic agent for the treatment of cancer and other diseases. Its unique chemical structure and properties make it an ideal candidate for further research in a variety of fields.

properties

IUPAC Name

N-(4-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-9-2-4-10(5-3-9)18-23(21,22)11-6-7-12-13(8-11)17-15(20)14(19)16-12/h2-8,18H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFFPCHKPFOYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6591688

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